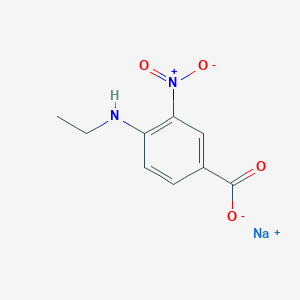

Sodium 4-(ethylamino)-3-nitrobenzoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-(ethylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.Na/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15;/h3-5,10H,2H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKKBWRIVUYYRK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 4 Ethylamino 3 Nitrobenzoate and Its Precursors

Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid and its Esters

The core of the synthesis lies in the construction of the 4-(ethylamino)-3-nitrobenzoic acid backbone. This is typically achieved through a sequence of reactions that introduce the nitro, ethylamino, and carboxylate functionalities onto the benzene (B151609) ring. A common and effective strategy involves the initial synthesis of an ester derivative, which is later hydrolyzed to the final carboxylic acid.

The esterification of a carboxylic acid is a fundamental reaction in organic synthesis. In the context of preparing precursors for Sodium 4-(ethylamino)-3-nitrobenzoate, the esterification of 4-chloro-3-nitrobenzoic acid is a critical step. This reaction converts the carboxylic acid group into an ester, which can be more amenable to subsequent reactions and purification procedures.

A widely used method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, 4-chloro-3-nitrobenzoic acid can be suspended in an alcohol, such as ethanol (B145695), and treated with a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux to drive the reaction towards the formation of the corresponding ethyl ester, ethyl 4-chloro-3-nitrobenzoate. nih.govnagwa.com The reaction is reversible, and the use of excess alcohol can help to shift the equilibrium towards the product side. nagwa.com

Alternative catalysts and conditions have also been explored to optimize this process. For example, silicon tetrachloride has been employed as a catalyst for the esterification of p-nitrobenzoic acid with ethanol at boiling temperatures. google.com Other acid catalysts that have been utilized in the esterification of nitrobenzoic acids include ammonium (B1175870) hydrogen sulfate (B86663) and polyfluoroalkanesulfonic acids. scirp.org The choice of catalyst and reaction conditions can influence the reaction time and yield.

Table 1: Examples of Esterification Reactions for Benzoate (B1203000) Functionality

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Chloro-3-nitrobenzoic acid | Ethanol, Concentrated H₂SO₄, Reflux | Ethyl 4-chloro-3-nitrobenzoate | 75% | nih.gov |

| p-Nitrobenzoic acid | Ethanol, Silicon tetrachloride, Boiling | Ethyl p-nitrobenzoate | 98% | google.com |

| 4-Nitrobenzoic acid | Ethanol, H-Zeolites, 80°C | Ethyl 4-nitrobenzoate (B1230335) | - | scirp.org |

The introduction of the ethylamino group is a pivotal step in the synthesis, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile, in this case, ethylamine (B1201723), displaces a leaving group on the aromatic ring. The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group, activates the ring towards nucleophilic attack. libretexts.orglibretexts.org

A common precursor for this step is ethyl 4-chloro-3-nitrobenzoate. The chlorine atom at the 4-position is activated by the adjacent nitro group at the 3-position, making it susceptible to displacement by ethylamine. The reaction is typically carried out by refluxing ethyl 4-chloro-3-nitrobenzoate with ethylamine in a suitable solvent, such as tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds via an addition-elimination mechanism, where the ethylamine attacks the carbon bearing the chlorine atom, forming a Meisenheimer complex intermediate. libretexts.orgyoutube.com Subsequent elimination of the chloride ion yields the desired product, ethyl 4-(ethylamino)-3-nitrobenzoate. nih.gov

The general mechanism for nucleophilic aromatic substitution involves the attack of the nucleophile to form a resonance-stabilized carbanion intermediate, followed by the departure of the leaving group to restore the aromaticity of the ring. libretexts.org

Table 2: Synthesis of Ethyl 4-(ethylamino)-3-nitrobenzoate

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 4-chloro-3-nitrobenzoate | Ethylamine, Tetrahydrofuran, Reflux (2 h) | Ethyl 4-(ethylamino)-3-nitrobenzoate | 80% | nih.gov |

While the synthesis of this compound retains the nitro group, it is relevant to discuss the reduction of nitro groups to amino functionalities, as this is a common transformation in the synthesis of related aromatic compounds. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic chemistry. numberanalytics.comwikipedia.org

A variety of methods are available for this conversion. Catalytic hydrogenation is a widely used and efficient technique, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com This method is generally clean and provides high yields. commonorganicchemistry.com For instance, ethyl 4-methylamino-3-nitrobenzoate has been successfully reduced to ethyl 3-amino-4-(methylamino)benzoate using 10% Pd/C and hydrogen gas in a methanol/ethanol mixture. chemicalbook.com

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents such as iron, zinc, or tin in acidic media are effective for reducing aromatic nitro groups. commonorganicchemistry.commst.edu Tin(II) chloride (SnCl₂) is another mild reducing agent that can be used in the presence of other reducible functional groups. commonorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are also employed, particularly when selective reduction is required. wikipedia.org It is important to note that the choice of reducing agent can be critical to avoid unwanted side reactions, as some metal hydrides can lead to the formation of azo compounds from aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents/Catalyst | Substrate Scope | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Aromatic and aliphatic nitro groups | commonorganicchemistry.com |

| Metal in Acid | Fe, Zn, or Sn in acidic medium (e.g., HCl, Acetic Acid) | Aromatic nitro groups | commonorganicchemistry.commst.edu |

| Tin(II) Chloride | SnCl₂ | Aromatic nitro groups (mild conditions) | commonorganicchemistry.com |

| Sodium Sulfide/Hydrosulfite | Na₂S or Na₂S₂O₄ | Aromatic nitro groups, can be selective | wikipedia.org |

The final step in the synthesis of 4-(ethylamino)-3-nitrobenzoic acid is the hydrolysis of the ester precursor, typically ethyl 4-(ethylamino)-3-nitrobenzoate. This reaction, also known as saponification when carried out under basic conditions, converts the ester group back to a carboxylic acid. researchgate.net

Basic hydrolysis is generally preferred for preparative purposes as it is an irreversible reaction that goes to completion. researchgate.net A common procedure involves refluxing the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in the presence of a co-solvent like ethanol to ensure solubility. nih.govchemicalbook.com For example, ethyl 4-ethylamino-3-nitrobenzoate can be hydrolyzed by refluxing with KOH in aqueous ethanol for several hours. nih.gov After the reaction is complete, the alcohol co-solvent is typically removed by distillation. The resulting aqueous solution contains the sodium or potassium salt of the carboxylic acid. Acidification of this solution with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution. nih.govresearchgate.net The solid product can then be collected by filtration and purified by recrystallization. nih.gov

Table 4: Hydrolysis of Ethyl 4-(ethylamino)-3-nitrobenzoate

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 4-(ethylamino)-3-nitro-benzoate | 1. KOH, aqueous ethanol, reflux (3 h) 2. Concentrated HCl | 4-(Ethylamino)-3-nitrobenzoic acid | nih.gov |

| Ethyl 4-ethoxy-3-nitrobenzoate | 1. 2N NaOH, THF/ethanol, room temp (3 days) 2. 6N HCl | 4-Ethoxy-3-nitrobenzoic acid | chemicalbook.com |

Formation of this compound from the Acid Precursor

The conversion of 4-(ethylamino)-3-nitrobenzoic acid to its sodium salt, this compound, is a straightforward acid-base reaction. Carboxylic acids react with strong bases, such as sodium hydroxide, to form the corresponding carboxylate salt and water. mnstate.edu

In a typical procedure, 4-(ethylamino)-3-nitrobenzoic acid is dissolved or suspended in a suitable solvent, often water or an alcohol-water mixture. An aqueous solution of sodium hydroxide is then added, usually in a stoichiometric amount, to neutralize the carboxylic acid. The reaction is typically carried out at room temperature with stirring. The formation of the sodium salt generally results in a solution, as sodium carboxylates are often more soluble in water than their corresponding carboxylic acids. The product, this compound, can then be isolated by evaporation of the solvent or by precipitation upon the addition of a less polar solvent.

This method is a common and efficient way to prepare alkali metal salts of carboxylic acids. google.comepo.org Another approach involves mechanochemical synthesis, where a carboxylic acid is milled with a sodium salt like sodium acetate, offering a solvent-free and often faster alternative. rsc.org

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic pathways is crucial for improving reaction efficiency, increasing yields, reducing costs, and minimizing environmental impact. For the multi-step synthesis of this compound, several parameters can be optimized at each stage.

Key areas for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time. researchgate.netnih.gov For instance, in the nitration of 4-chlorobenzoic acid, different nitrating agents and solvent systems can be explored to improve regioselectivity and yield. guidechem.comprepchem.com In the esterification step, comparing different acid catalysts and their concentrations can lead to shorter reaction times and higher conversions. dergipark.org.tr

The amination reaction is another critical step where optimization can have a significant impact. The temperature and the equivalents of ethylamine used can be varied to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.net Similarly, in the hydrolysis step, the concentration of the base, the choice of solvent, and the reaction temperature can be adjusted for optimal results. researchgate.net

Strategies for Yield Enhancement

The synthesis of the precursor, 4-halo-3-nitrobenzoic acid, has been a primary focus for yield enhancement. The choice of starting material and nitrating agents, as well as the reaction conditions, significantly impacts the outcome. For instance, the nitration of 4-fluorobenzoic acid using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid has been reported to produce 4-fluoro-3-nitrobenzoic acid with yields as high as 90%. chemicalbook.com Similarly, high yields have been achieved in the nitration of p-chlorobenzoic acid. One method, using a mixed acid (containing nitric and sulfuric acid) in a dichloromethane (B109758) solvent at its boiling point, resulted in a yield of over 97%. guidechem.com Another patented process for nitrating p-chlorobenzoic acid reported achieving a theoretical quantity yield by carefully controlling the addition of the nitrating agent and the reaction temperature. google.com

For the subsequent nucleophilic aromatic substitution (amination) step, where the halogen is displaced by an ethylamino group, various strategies can be employed. The use of continuous flow reactors has been shown to improve yield and purity for the analogous synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid. guidechem.com In this process, precise control over temperature (180°C ~ 190°C), back pressure (3.0 ~ 4.0 mpa), and residence time (17 min) led to a product yield of 88.3% with a purity of 99.41%. guidechem.com The use of a copper chloride catalyst was also noted in this high-yield continuous process. guidechem.com

Furthermore, the general methodology of Phase-Transfer Catalysis (PTC) is a powerful strategy for enhancing yields in nucleophilic substitution reactions. crdeepjournal.org PTC facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase with the substrate), thereby increasing reaction rates and yields. crdeepjournal.orgprinceton.edu Catalysts such as quaternary ammonium salts are commonly used and have proven effective in various C, N, O, and S-alkylation reactions, which are analogous to the N-ethylation step in this synthesis. crdeepjournal.orgmdpi.com

The following table summarizes various reported conditions and their impact on the yield of key precursors.

| Precursor | Starting Material | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | 4-Fluorobenzoic acid | Potassium nitrate, concentrated H₂SO₄, 20°C | 90 | chemicalbook.com |

| 4-Chloro-3-nitrobenzoic acid | p-Chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄), Dichloromethane, Reflux | >97 | guidechem.com |

| 4-Chloro-3-nitrobenzoic acid | p-Chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄), 10°C - 37°C | 98.7 | google.com |

| 4-(Methylamino)-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | 40% Methylamine solution, CuCl₂ catalyst, Continuous flow (180-190°C, 3-4 MPa) | 88.3 | guidechem.com |

Investigation of Reaction Kinetics and Selectivity

Understanding the kinetics and selectivity of the synthetic reactions is fundamental to optimizing the process and minimizing the formation of unwanted byproducts. The synthesis of 4-(ethylamino)-3-nitrobenzoic acid involves two key transformations: electrophilic aromatic nitration and nucleophilic aromatic substitution, each with distinct kinetic and selectivity considerations.

Selectivity in Electrophilic Nitration:

The first step, the nitration of a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid), is a classic example of an electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring. The carboxylic acid group (-COOH) is a deactivating group and a meta-director, while the chloro group (-Cl) is also deactivating but is an ortho, para-director. vaia.com The incoming electrophile, the nitronium ion (NO₂⁺), is therefore directed to the position that is ortho to the chlorine atom and meta to the carboxylic acid group, which is the 3-position. This strong directing effect leads to high selectivity for the desired 4-chloro-3-nitrobenzoic acid isomer.

The kinetics of nitration for deactivated aromatic rings are complex. The mechanism involves the formation of a high-energy intermediate known as a σ-complex or Wheland intermediate. nih.gov For deactivated substrates, the formation of this σ-complex is typically the rate-determining step of the reaction. nih.gov The reaction rate is influenced by factors such as the concentration of the nitrating agent, the temperature, and the specific acid catalyst system used.

Kinetics and Selectivity in Nucleophilic Aromatic Substitution (SNAr):

The second key step is the reaction of the 4-halo-3-nitrobenzoic acid intermediate with ethylamine. This is a nucleophilic aromatic substitution (SNAr) reaction. The rate of SNAr reactions is highly dependent on three main factors: the nature of the leaving group, the presence of electron-withdrawing groups on the aromatic ring, and the strength of the nucleophile. masterorganicchemistry.com

The aromatic ring of the precursor is strongly activated towards nucleophilic attack by the presence of the nitro group (-NO₂) ortho to the halogen leaving group. masterorganicchemistry.comnih.gov This electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. nih.gov The carboxylic acid group, being meta to the leaving group, has a less pronounced activating effect.

The identity of the halogen atom also significantly affects the reaction kinetics. The rate of substitution generally follows the order F >> Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom at the substitution site. Kinetic studies on the aminolysis of similar nitro-activated aromatic halides suggest that the rate-limiting step can be the breakdown of the Meisenheimer intermediate to form the final product. hud.ac.uk The reaction is highly selective, with the ethylamine nucleophile exclusively attacking the carbon bearing the halogen due to the powerful activating effect of the ortho-nitro group.

Chemical Reactivity and Derivatization Strategies for Sodium 4 Ethylamino 3 Nitrobenzoate Systems

Intramolecular Interactions and Conformational Analysis

The spatial arrangement of the ethylamino, nitro, and carboxylate groups on the benzene (B151609) ring of the 4-(ethylamino)-3-nitrobenzoate system is stabilized by specific intramolecular interactions. These interactions play a crucial role in determining the molecule's preferred conformation.

A significant feature of the 4-(ethylamino)-3-nitrobenzoate structure is the presence of an intramolecular hydrogen bond between the hydrogen atom of the ethylamino group and an oxygen atom of the adjacent nitro group. nih.govnih.gov This N—H⋯O interaction leads to the formation of a stable six-membered ring, often described as an S(6) ring motif. nih.govnih.gov In a related compound, ethyl 4-ethylamino-3-nitrobenzoate, a similar intramolecular N-H⋯O hydrogen bond is observed, resulting in a non-planar six-membered ring with a flattened-boat conformation. nih.gov This interaction contributes to the planarity of the molecule and influences the orientation of the substituents.

The conformation of the 4-(ethylamino)-3-nitrobenzoate system is characterized by a slight twist of the nitro group relative to the plane of the benzene ring. nih.govnih.gov This deviation from planarity is quantified by the torsional angles. For 4-ethylamino-3-nitrobenzoic acid, the dihedral angle between the nitro group and the attached benzene ring is 15.29 (15)°. nih.govnih.gov The specific torsion angles, O1—N1—C2—C1 and O2—N1—C2—C3, have been reported as 165.34 (12)° and 165.04 (12)°, respectively, indicating this slight rotational displacement. nih.gov

| Parameter | Value | Reference |

| Dihedral Angle (NO₂ group vs. Benzene Ring) | 15.29 (15)° | nih.govnih.gov |

| Torsion Angle (O1—N1—C2—C1) | 165.34 (12)° | nih.gov |

| Torsion Angle (O2—N1—C2—C3) | 165.04 (12)° | nih.gov |

Intermolecular Interactions and Supramolecular Assembly

The crystal structure of 4-ethylamino-3-nitrobenzoic acid reveals that the packing is significantly influenced by intermolecular O—H⋯O hydrogen bonds. nih.govscribd.com These interactions link adjacent molecules, forming centrosymmetric dimers. nih.govscribd.com This type of hydrogen bonding is a common feature in the supramolecular assembly of benzoic acid derivatives. acs.org In the case of ethyl 4-ethylamino-3-nitrobenzoate, intermolecular N-H⋯O hydrogen bonds connect the molecules into chains. nih.gov

In addition to hydrogen bonding, stacking interactions contribute to the stability of the crystal lattice. In 4-ethylamino-3-nitrobenzoic acid, molecules are stacked along the a-axis. nih.govnih.gov This arrangement is facilitated by short O⋯O contacts of 2.6481 (16) Å between the oxygen atoms of the nitro groups of neighboring molecules. nih.govnih.gov This distance is shorter than the sum of the van der Waals radii of oxygen, indicating a significant interaction. Aromatic stacking interactions are a recognized force in the assembly of nitrobenzoate derivatives.

Synthesis of Novel Derivatives and Analogues

The 4-(ethylamino)-3-nitrobenzoate scaffold serves as a versatile precursor for the synthesis of a variety of derivatives and analogues. The reactivity of the carboxylate, the amino group, and the aromatic ring can be exploited to introduce new functionalities.

The synthesis of the parent acid, 4-ethylamino-3-nitrobenzoic acid, can be achieved by the hydrolysis of its ethyl ester. nih.gov Ethyl 4-ethylamino-3-nitrobenzoate itself is prepared by the reaction of ethyl 4-chloro-3-nitrobenzoate with ethylamine (B1201723) in tetrahydrofuran (B95107). nih.gov

Derivatization at the Carboxyl Group

The carboxylate group is a primary site for derivatization, most commonly through conversion to esters or amides. These reactions typically proceed via the free carboxylic acid, 4-(ethylamino)-3-nitrobenzoic acid, which can be generated by acidifying the sodium salt.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol (e.g., methanol or ethanol) under acidic catalysis, is a common approach. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved via a simple one-pot Fischer esterification reaction. bond.edu.au Similarly, Ethyl 4-ethylamino-3-nitrobenzoate can be prepared, and its subsequent hydrolysis with potassium hydroxide (B78521) in aqueous ethanol (B145695) yields the parent carboxylic acid nih.gov. Other esterification techniques include reaction with alkyl halides in the presence of a base.

Amidation: Amide derivatives are synthesized by activating the carboxylic acid group first. A highly effective method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with a primary or secondary amine to form the corresponding amide. A patent describes a similar transformation where 4-methylamino-3-nitrobenzoic acid is treated with thionyl chloride to produce 4-(methylamino)-3-nitrobenzoyl chloride, which then reacts with methylamine to yield N-methyl-4-(methylamino)-3-nitrobenzamide with high efficiency google.com. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to facilitate amide bond formation directly between the carboxylic acid and an amine, avoiding the need for the harsh conditions of acyl chloride formation thermofisher.com.

| Reaction Type | Reagents | Product Type | Example Analog Reaction |

|---|---|---|---|

| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | 4-amino-3-nitrobenzoic acid + Methanol → Methyl 4-amino-3-nitrobenzoate bond.edu.au |

| Amidation via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'-NH₂) | Amide (R-CONHR') | 4-methylamino-3-nitrobenzoic acid → 4-(methylamino)-3-nitrobenzoyl chloride → N-methyl-4-(methylamino)-3-nitrobenzamide google.com |

| Amidation via Coupling Agent | Amine (R'-NH₂), Coupling Agent (e.g., EDAC) | Amide (R-CONHR') | Coupling of water-soluble biopolymers to amines thermofisher.com |

Modifications of the Ethylamino Moiety

The ethylamino group, a secondary amine, is nucleophilic and can undergo various reactions, although its reactivity is somewhat tempered by the electron-withdrawing effects of the adjacent nitro group and the para-carboxyl group.

The introduction of the ethylamino group itself is typically achieved via nucleophilic aromatic substitution on a suitable precursor. For example, the synthesis of Ethyl 4-ethylamino-3-nitrobenzoate is accomplished by refluxing ethyl 4-chloro-3-nitrobenzoate with ethylamine in a solvent like tetrahydrofuran nih.gov. This reaction displaces the chlorine atom with the ethylamino group. A similar strategy is used to synthesize 4-methylamino-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid and methylamine google.com.

Further derivatization of the N-H bond of the ethylamino group could include:

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form N-acyl derivatives (amides).

N-Alkylation: Introduction of a second alkyl group via reaction with an alkyl halide. This reaction may be challenging due to potential steric hindrance and the reduced nucleophilicity of the nitrogen atom.

N-Arylation: Formation of a tri-substituted amine through coupling reactions with aryl halides, often catalyzed by transition metals (e.g., Buchwald-Hartwig amination).

| Reaction Type | Reagents | Functional Group Modified | Potential Product |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl), Base | Ethylamino | N-acyl-N-ethyl-4-amino-3-nitrobenzoate derivative |

| N-Alkylation | Alkyl Halide (R-X), Base | Ethylamino | N-alkyl-N-ethyl-4-amino-3-nitrobenzoate derivative |

Alterations of the Aromatic Ring Substitution Pattern

Direct modification of the aromatic ring through electrophilic aromatic substitution is challenging. The presence of two strong deactivating groups—the nitro group and the carboxyl group—significantly reduces the electron density of the benzene ring, making it resistant to attack by electrophiles chemicalbook.com. While the ethylamino group is an activating, ortho-, para-director, its influence is likely overcome by the powerful deactivating effects of the other substituents.

Therefore, alterations to the aromatic ring substitution pattern are more practically achieved by utilizing different starting materials. For instance, synthetic routes can begin with benzene rings that already possess the desired substitution pattern, which are then elaborated to the final product. The synthesis of the core structure from 4-chloro-3-nitrobenzoic acid is a prime example of this strategy, where the chloro and nitro groups are pre-installed on the ring before the introduction of the amino moiety google.comnih.gov. Another example involves the nitration of 4-acetamidobenzonitrile to introduce a nitro group onto a pre-existing ring structure prepchem.com.

Formation of Heterocyclic Compounds from Nitrobenzoic Acid Precursors

Nitrobenzoic acid derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which are of significant biological interest nih.gov. A common and powerful strategy involves the chemical reduction of the nitro group to an amino group (-NH₂).

In the case of 4-(ethylamino)-3-nitrobenzoic acid, reduction of the nitro group would yield 3,4-diaminobenzoic acid, with one of the amino groups being N-ethylated. This ortho-diamine functionality is a classic building block for the construction of fused five- and six-membered heterocyclic rings.

Examples of Potential Heterocyclic Syntheses:

Benzimidazoles: Condensation of the resulting ortho-diamine with an aldehyde or a carboxylic acid (or its derivative) would lead to the formation of a benzimidazole ring system. The reaction with a carboxylic acid, for instance, followed by acid-catalyzed cyclization, is a standard method known as the Phillips condensation.

Quinoxalines: Reaction with a 1,2-dicarbonyl compound, such as glyoxal, would yield a quinoxaline derivative.

Benzotriazoles: Diazotization of the newly formed amino group with nitrous acid (HNO₂) would lead to the formation of a benzotriazole ring.

These transformations highlight the utility of the 4-amino-3-nitrobenzoate scaffold as a versatile intermediate in medicinal chemistry and materials science.

| Target Heterocycle | Key Intermediate | Required Reagent |

|---|---|---|

| Benzimidazole | 4-(Ethylamino)-3-aminobenzoic acid | Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) |

| Quinoxaline | 4-(Ethylamino)-3-aminobenzoic acid | 1,2-Dicarbonyl compound (e.g., Glyoxal) |

| Benzotriazole | 4-(Ethylamino)-3-aminobenzoic acid | Nitrous Acid (HNO₂) |

Structure-Reactivity Relationships within Derivatized Systems

The reactivity of Sodium 4-(ethylamino)-3-nitrobenzoate and its derivatives is dictated by the electronic properties of its substituents. Understanding these relationships is crucial for predicting chemical behavior and designing synthetic strategies. nih.gov

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive (-I) and resonance (-R) effects. Its presence significantly deactivates the aromatic ring towards electrophilic attack and increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. chemicalbook.comresearchgate.net

The interplay of these effects governs the molecule's properties. The strong electron-withdrawing nature of the nitro group at the meta-position to the carboxyl group enhances the acidity of the benzoic acid. chemicalbook.com Simultaneously, the electron-donating ethylamino group at the para-position can partially counteract this effect through resonance. The Hammett equation provides a quantitative framework for assessing how such substituents influence reaction rates and equilibrium constants for reactions involving the benzene ring. libretexts.org For example, the substituent constant (σ) for a para-amino group is negative, indicating its electron-donating character, while the σ value for a meta-nitro group is strongly positive, reflecting its electron-withdrawing nature. libretexts.org This balance of electronic influences makes the molecule a nuanced system for studying structure-reactivity relationships.

| Substituent | Position (relative to -COOH) | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|---|

| -NO₂ | meta (3-) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

| -NHCH₂CH₃ | para (4-) | -I (Withdrawing) | +R (Donating) | Activating |

Environmental Fate, Transport, and Biodegradation of Nitrobenzoate Derivatives

Nitroaromatic compounds, including nitrobenzoate derivatives, have been introduced into the environment primarily through human activities. asm.org Their extensive use in the synthesis of dyes, polymers, pesticides, and explosives has led to the contamination of soil and groundwater. asm.orgnih.gov The presence of the nitro group, an electron-withdrawing functional group, makes these compounds generally resistant to oxidative degradation and contributes to their recalcitrance in the environment. asm.org

Advanced Chemical Applications of Sodium 4 Ethylamino 3 Nitrobenzoate and Its Analogues in Materials Science and Industrial Processes

Utilization as Synthetic Intermediates in Fine Chemical Synthesis

The molecular architecture of 4-(ethylamino)-3-nitrobenzoic acid, the precursor to the sodium salt, makes it a valuable building block in organic synthesis. The presence of three distinct functional groups—amino, nitro, and carboxylic acid—allows for selective reactions to produce more complex molecules. These derivatives are convenient precursors for synthesizing a variety of heterocyclic compounds that may possess biological interest. nih.govnih.gov

Aromatic nitro compounds are crucial starting materials for a diverse array of industrial products, including dyes, polymers, and pharmaceuticals. nih.govnumberanalytics.comrsc.org The amino group can be readily diazotized and coupled with other aromatic compounds to form azo dyes, which are significant in the textile industry for their vibrant colors. nbinno.comiosrjournals.org For instance, analogues like 4-amino-3-nitrobenzoic acid are extensively used in the production of azo dyes through diazotization reactions where they act as coupling components. nbinno.com Similarly, 4-(methylamino)-3-nitrobenzoic acid, a close analogue, is a commonly used intermediate in organic and pharmaceutical synthesis, often serving as a key structural unit for active pharmaceutical ingredients. guidechem.com

The synthesis of these intermediates often involves multi-step processes. An industrial method for producing the analogue 4-(methylamino)-3-nitrobenzoic acid starts with 4-chlorobenzoic acid, which undergoes nitration followed by a reaction with an amine solution. guidechem.com This highlights the compound's role as a downstream product that can be further modified for specialized applications.

Table 1: Synthesis Parameters for 4-(methylamino)-3-nitrobenzoic acid (Analogue)

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4-chlorobenzoic acid |

| Step 1: Nitration | |

| Reagents | Concentrated sulfuric acid, Nitric acid |

| Temperature | 70 °C |

| Reaction Time | 90 seconds |

| Step 2: Amination | |

| Reagent | 30% Methylamine aqueous solution |

| Condition | Heating under reflux |

This table summarizes a common industrial synthesis method for a close analogue of the title compound, illustrating its production as a chemical intermediate. guidechem.com

Integration into Polymeric Materials

The incorporation of aromatic nitro and amino compounds into polymer matrices is a strategy employed to enhance the physical and chemical properties of the resulting materials.

In the realm of materials science, analogues such as 4-amino-3-nitrobenzoic acid are explored for their potential in developing specialized coatings and adhesives. nbinno.com The functional groups on the molecule can promote adhesion to various substrates through chemical interactions like hydrogen bonding or dipole-dipole forces. When incorporated into a coating formulation, these compounds can enhance properties such as durability, chemical resistance, and surface adhesion. In adhesives, their rigid aromatic structure can contribute to the bond strength and thermal stability of the cured adhesive.

Research into Electro-Optical Materials

Organic molecules with specific electronic properties are at the forefront of research for electro-optical and nonlinear optical (NLO) materials. jhuapl.edu These materials are crucial for applications in optical communications, signal processing, and data storage. researchgate.net The key molecular feature for second-order NLO properties is a structure that combines an electron-donating group and an electron-accepting group, connected by a π-conjugated system. inoe.ro

Sodium 4-(ethylamino)-3-nitrobenzoate and its analogues fit this molecular design perfectly. The ethylamino group acts as a potent electron donor, while the nitro group is a strong electron acceptor. These are attached to a benzene (B151609) ring, which provides the necessary π-conjugated pathway for intramolecular charge transfer. researchgate.net This charge transfer is fundamental to the molecule's hyperpolarizability, a measure of its NLO efficiency. worldscientific.com Extensive research has been conducted on derivatives of nitroaniline and nitrobenzene (B124822) for their significant NLO properties. inoe.roresearchgate.netresearchgate.net The co-crystallization of different chromophores, such as an acid and a base, is a widely used strategy to design materials with enhanced NLO activity. researchgate.net Given its structural characteristics, this compound is a promising candidate for further investigation in the field of electro-optical materials.

Table 2: Structural Features of 4-(ethylamino)-3-nitrobenzoate for NLO Applications

| Molecular Component | Function | Contribution to NLO Properties |

|---|---|---|

| Ethylamino Group | Electron Donor | Pushes electron density into the aromatic ring. |

| Nitro Group | Electron Acceptor | Pulls electron density from the aromatic ring. |

| Benzene Ring | π-Conjugated System | Facilitates intramolecular charge transfer from donor to acceptor. |

This table outlines the molecular features that make the compound and its analogues suitable for investigation as nonlinear optical materials. inoe.roresearchgate.net

Development of Sensing and Detection Systems

The development of chemical sensors is a rapidly advancing field, and organic compounds with specific reactive sites are often employed as the sensing element. Benzoic acid derivatives are being explored for their use in biosensors. For example, a synthetic biosensor has been developed to detect various benzoic acid derivatives, including p-aminobenzoic acid, by generating a fluorescent output signal. frontiersin.orgnih.gov This demonstrates the potential for molecules with this core structure to be recognized by biological or synthetic receptors.

Furthermore, the electrochemical properties of nitroaromatic compounds make them suitable for detection using methods like differential-pulse polarography. rsc.org The nitro group can be electrochemically reduced, and the potential at which this occurs can be used for quantitative analysis. Research has shown that nitrate (B79036) can be determined by reacting it with benzoic acid to form 3-nitrobenzoic acid, which is then detected polarographically. rsc.org This principle could potentially be adapted for the detection of this compound or for its use in sensing other analytes through competitive binding or reaction mechanisms. The high selectivity of some porous polymers for detecting nitroaromatic compounds further underscores the potential for developing advanced sensing systems based on this class of molecules. spectroscopyonline.com

Role in Dyes and Pigments Chemistry

This compound, and more broadly its parent acid, 4-(ethylamino)-3-nitrobenzoic acid, serve as important intermediates in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The versatility of 4-(ethylamino)-3-nitrobenzoic acid as a dye precursor stems from the presence of a primary aromatic amine group, which can be readily converted into a diazonium salt. This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to produce a wide spectrum of colors.

The synthesis of azo dyes from 4-(ethylamino)-3-nitrobenzoic acid follows a well-established two-step process:

Diazotization: The primary aromatic amine group of 4-(ethylamino)-3-nitrobenzoic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid (like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the amine group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component. The coupling component is typically an aromatic compound with electron-donating groups, such as phenols, naphthols, or aromatic amines. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the characteristic azo bond and yielding the final dye molecule.

The specific color of the resulting azo dye is determined by the chemical structures of both the diazo component (in this case, derived from 4-(ethylamino)-3-nitrobenzoic acid) and the coupling component. The presence of the nitro group (-NO2) and the ethylamino group (-NHCH2CH3) on the benzene ring of the diazo component influences the electronic properties of the resulting dye molecule and, consequently, its absorption of light in the visible spectrum.

Azo dyes derived from precursors like 4-(ethylamino)-3-nitrobenzoic acid are often classified as disperse dyes. Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic synthetic fibers such as polyester (B1180765), nylon, and cellulose (B213188) acetate. The application of these dyes to textiles is typically carried out from an aqueous dispersion at high temperatures and pressures, which allows the dye molecules to penetrate and become trapped within the polymer matrix of the fibers.

The performance of these dyes is evaluated based on their fastness properties, which indicate their resistance to various environmental factors. Key fastness properties include:

Light Fastness: Resistance to fading upon exposure to light.

Wash Fastness: Resistance to color loss or transfer during washing.

Perspiration Fastness: Resistance to color change when exposed to acidic or alkaline perspiration.

Sublimation Fastness: Resistance to color loss due to the dye turning into a gas at high temperatures, which can occur during ironing or storage.

Rubbing (Crocking) Fastness: Resistance to color transfer when the dyed fabric is rubbed against another surface.

Research Findings on Analogous Azo Disperse Dyes

Research on azo disperse dyes synthesized from structurally similar precursors, such as 4-amino-3-nitrobenzaldehyde (B1281796) and other substituted anilines, provides valuable insights into the expected characteristics of dyes derived from 4-(ethylamino)-3-nitrobenzoic acid. Studies have shown that the introduction of a nitro group in the diazo component can influence the color and fastness properties of the resulting dyes.

For instance, disperse dyes synthesized from 4-amino-3-nitrotoluene, when coupled with various components, have been reported to produce a range of brown colors on polyester fibers. researchgate.net These dyes exhibited very good light fastness and excellent washing, crocking, and perspiration fastness. researchgate.net Similarly, monoazo disperse dyes derived from other substituted arylamines have been shown to possess good fastness properties on cotton and nylon fabrics. scienceworldjournal.org

The following interactive data table summarizes typical fastness properties of azo disperse dyes synthesized from analogous nitro-substituted aromatic amines, providing an expected performance range for dyes derived from 4-(ethylamino)-3-nitrobenzoic acid.

Typical Fastness Properties of Analogous Azo Disperse Dyes on Polyester

| Fastness Property | Rating Scale | Typical Performance |

|---|---|---|

| Light Fastness | 1 (Poor) - 8 (Excellent) | 4-6 (Moderate to Very Good) |

| Wash Fastness | 1 (Poor) - 5 (Excellent) | 4-5 (Good to Excellent) |

| Perspiration Fastness (Acidic & Alkaline) | 1 (Poor) - 5 (Excellent) | 4-5 (Good to Excellent) |

| Rubbing Fastness (Dry & Wet) | 1 (Poor) - 5 (Excellent) | 3-5 (Moderate to Excellent) |

| Sublimation Fastness | 1 (Poor) - 5 (Excellent) | 4-5 (Good to Excellent) |

The color of the dyes is highly dependent on the chosen coupling component. The table below illustrates the potential color range that could be achieved by coupling diazotized 4-(ethylamino)-3-nitrobenzoic acid with various classes of coupling components, based on established principles of color chemistry.

Potential Color Range of Azo Dyes from 4-(ethylamino)-3-nitrobenzoic Acid

| Coupling Component Class | Example Coupling Components | Expected Color Range |

|---|---|---|

| Phenols | Phenol, Cresols, Resorcinol | Yellow to Orange |

| Naphthols | β-Naphthol, Naphthionic acid | Orange to Red, Brown |

| Aromatic Amines | Aniline, N,N-Dimethylaniline | Yellow to Orange-Red |

| Pyrazolones | 1-Phenyl-3-methyl-5-pyrazolone | Yellow to Reddish-Yellow |

| Acetoacetanilides | Acetoacetanilide | Yellow |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 4-(ethylamino)-3-nitrobenzoate to minimize side reactions like sulfonation or oxidation?

- Methodological Answer : The classic synthesis of nitrobenzoate derivatives involves nucleophilic substitution. To minimize side reactions (e.g., sulfonation), replace sulfuric acid with milder bases like triethylamine in polar aprotic solvents (e.g., THF). For example, reacting 4-chloro-3-nitrobenzoate with ethylamine in THF at room temperature for 24 hours, followed by quenching with ice and recrystallization, reduces unwanted by-products . Monitor reaction progress via TLC to ensure completion.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the ethylamino group (δ ~1.2 ppm for CH₃, δ ~3.3 ppm for NHCH₂) and aromatic protons (δ ~7-8 ppm). The nitro group deshields adjacent protons, causing downfield shifts .

- IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and nitro (NO₂) stretching at ~1520 and ~1350 cm⁻¹. Sodium carboxylate (COO⁻) vibrations appear at ~1550-1650 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation. In case of exposure, rinse skin with water and consult a physician. Store in airtight containers away from light and moisture. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

- Methodological Answer : Use SHELXL for refinement by inputting crystallographic data (unit cell parameters, space group). Analyze hydrogen bonding patterns using graph set analysis (e.g., Etter’s formalism) to identify motifs like R₂²(8) rings. The sodium ion likely coordinates with carboxylate oxygens and water molecules, forming a layered lattice .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. The nitro group’s electron-withdrawing effect reduces electron density on the benzene ring, directing electrophilic attacks to specific positions .

Q. How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer : The nitro group’s meta-directing effect and sodium carboxylate’s ortho/para-directing nature compete. In SNAr reactions, use polar solvents (DMF) and elevated temperatures (60–80°C) to favor substitution at the nitro-adjacent position. Monitor regioselectivity via LC-MS or ¹³C NMR .

Q. What strategies identify hydrogen bonding networks in this compound crystals?

- Methodological Answer : Combine X-ray diffraction data with Mercury software to visualize hydrogen bonds (e.g., O–H···O, N–H···O). Calculate bond lengths and angles to classify interactions (e.g., strong vs. weak). The sodium carboxylate may form bifurcated bonds with water and amine groups .

Application-Focused Questions

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

- Methodological Answer : Functionalize chitosan hydrogels with the nitrobenzoate moiety via photocleavable crosslinkers (e.g., CHO–ONB–CHO). The nitro group enables pH- and light-responsive behavior: at acidic pH, the hydrogel swells, and UV irradiation cleaves the crosslinker for controlled drug release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.